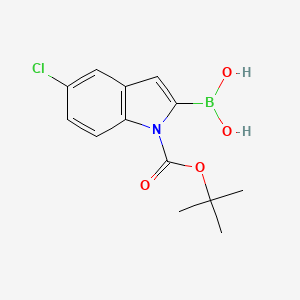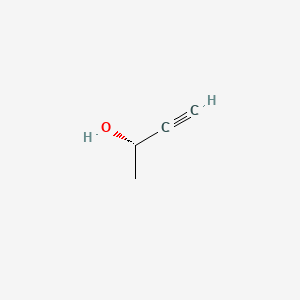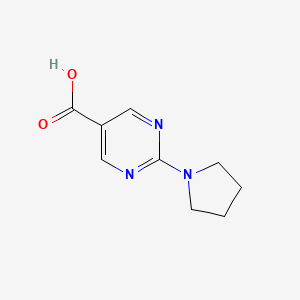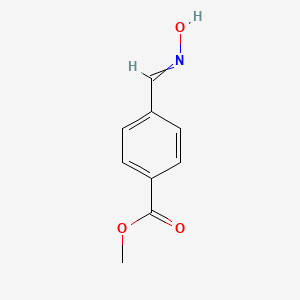
1-Boc-5-chloro-1h-indole-2-boronic acid
Descripción general
Descripción
1-Boc-5-chloro-1h-indole-2-boronic acid is a derivative of indolylboronic acid, which is a compound that has gained significant attention in the field of organic chemistry due to its versatility as a building block for various molecular architectures. The presence of the boronic acid group allows it to participate in reversible covalent interactions with molecules containing Lewis base donors such as sugars and amino acids . The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis, suggesting that the compound may be used in a protected form during chemical reactions.
Synthesis Analysis
The synthesis of indole derivatives often involves the use of boronic acids as intermediates or catalysts. For instance, boronic acid has been used to accelerate a three-component reaction for the synthesis of α-sulfanyl-substituted indole-3-acetic acids . Although the specific synthesis of 1-Boc-5-chloro-1h-indole-2-boronic acid is not detailed in the provided papers, the general methodologies discussed could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is dynamic, which allows for the formation of various supramolecular structures. The dynamic covalent reactivity of boronic acids enables them to form tetraboronate derivatives and engage in H-bond recognition, adopting syn-syn conformations with complementary H-bonding acceptor partners . This dynamicity in the molecular structure is crucial for the formation of complex molecular nanostructures and polymeric materials .
Chemical Reactions Analysis
Boronic acids are known to participate in a variety of chemical reactions. They can form boronic esters with reducing sugars in water, and these esters are stronger Lewis acids than the starting boronic acid . Additionally, boronic acids can act as catalysts, as seen in the synthesis of indole-3-acetic acids where they activate the α-hydroxy group in α-hydroxycarboxylic acid intermediates . Furthermore, boronic acids can promote site-selective conjugate addition reactions, as demonstrated in the synthesis of indole substituted twistenediones .
Physical and Chemical Properties Analysis
Boronic acids, including indolylboronic acid derivatives, are characterized by their ability to act as Lewis acids. Their pKa is around 9, but when they form tetrahedral boronate complexes, the pKa drops to approximately 7 . This property is significant for their interaction with various biological molecules and their application in molecular recognition. The reversible covalent complexes they form are useful in the detection and transport of saccharides and other molecules .
Aplicaciones Científicas De Investigación
1. Suzuki-Miyaura Cross-Coupling Reactions
- Summary of Application: The Suzuki-Miyaura cross-coupling reaction is a type of chemical reaction where a carbon-carbon bond is formed from a metal-boron compound (like 1-Boc-5-chloro-1h-indole-2-boronic acid) and a halide with a palladium catalyst .
- Methods of Application: The specific methods of application can vary, but generally, the boronic acid is combined with a halide in the presence of a palladium catalyst. The reaction conditions are mild and tolerant of many functional groups .
- Results or Outcomes: This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, a key step in the synthesis of many organic compounds .
2. Copper-Catalyzed Trifluoromethylation
- Summary of Application: Copper-catalyzed trifluoromethylation is a reaction that introduces a trifluoromethyl group into an organic compound. 1-Boc-5-chloro-1h-indole-2-boronic acid can be used as a reagent in this process .
- Methods of Application: While the exact procedures can vary, typically, the boronic acid would be reacted with a copper catalyst and a source of trifluoromethyl groups .
- Results or Outcomes: The outcome of this reaction is the introduction of a trifluoromethyl group into the organic compound, which can significantly alter the compound’s properties .
3. Palladium-Catalyzed Benzylation
- Summary of Application: Palladium-catalyzed benzylation is a reaction that introduces a benzyl group into an organic compound. 1-Boc-5-chloro-1h-indole-2-boronic acid can be used as a reagent in this process .
- Methods of Application: While the exact procedures can vary, typically, the boronic acid would be reacted with a palladium catalyst and a source of benzyl groups .
- Results or Outcomes: The outcome of this reaction is the introduction of a benzyl group into the organic compound, which can significantly alter the compound’s properties .
4. Homocoupling Reactions
- Summary of Application: Homocoupling reactions are a type of chemical reaction where two identical organic compounds are joined together. 1-Boc-5-chloro-1h-indole-2-boronic acid can be used as a reagent in this process .
- Methods of Application: The specific methods of application can vary, but generally, two molecules of the boronic acid are combined under suitable conditions to form a dimer .
- Results or Outcomes: This reaction is used in organic chemistry for the formation of symmetrical biaryl compounds .
5. Synthesis of Hydroxyquinones
- Summary of Application: 1-Boc-5-chloro-1h-indole-2-boronic acid is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .
- Methods of Application: The specific methods of application can vary, but generally, the boronic acid is combined with a phenylidonium ylide under suitable conditions .
- Results or Outcomes: The outcome of this reaction is the formation of hydroxyquinones, which are important compounds in various fields of chemistry .
6. Indole Inhibitors of MMP-13
- Summary of Application: 1-Boc-5-chloro-1h-indole-2-boronic acid is used in the synthesis of indole inhibitors of MMP-13, which are potential treatments for arthritic disease .
- Methods of Application: The specific methods of application can vary, but generally, the boronic acid is used as a building block in the synthesis of the indole inhibitors .
- Results or Outcomes: The outcome of this reaction is the formation of indole inhibitors of MMP-13, which have potential therapeutic applications in the treatment of arthritic disease .
Propiedades
IUPAC Name |
[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10-5-4-9(15)6-8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBMFEBTZKYPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400743 | |
| Record name | [1-(tert-Butoxycarbonyl)-5-chloro-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-5-chloro-1h-indole-2-boronic acid | |
CAS RN |
475102-12-6 | |
| Record name | 1-(1,1-Dimethylethyl) 2-borono-5-chloro-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475102-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(tert-Butoxycarbonyl)-5-chloro-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1276685.png)





![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)